N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide
Description
N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a benzamide derivative characterized by a 2,5-bis(2,2,2-trifluoroethoxy)phenyl core linked to an ethylamine side chain modified with a methylsulfonamide (-SO₂NH₂) group.
Properties
IUPAC Name |
N-[2-(methanesulfonamido)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2O5S/c1-28(24,25)22-5-4-21-12(23)10-6-9(26-7-13(15,16)17)2-3-11(10)27-8-14(18,19)20/h2-3,6,22H,4-5,7-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQVBPCSGYTPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
The reaction employs an EDTA-copper ammonium complex as a catalyst in N,N-dimethylformamide (DMF) at 20°C for 4 hours. The copper catalyst facilitates the displacement of bromine and chlorine substituents by trifluoroethoxy groups, achieving a yield of 93.5% . Key parameters include:
Spectroscopic Characterization
The intermediate is confirmed via 1H NMR , displaying characteristic peaks for the trifluoroethoxy groups (δ 4.50 ppm, q, 2H) and aromatic protons (δ 7.13–7.90 ppm, m, 4H).
Synthesis of N-(2-Aminoethyl)methylsulfonamide
The amine component, N-(2-aminoethyl)methylsulfonamide, is synthesized through sequential protection and sulfonylation of ethylenediamine.
Sulfonylation Protocol
- Protection of Primary Amine : Ethylenediamine is partially protected using a tert-butoxycarbonyl (Boc) group to prevent over-sulfonylation.
- Reaction with Methylsulfonyl Chloride : The secondary amine reacts with methylsulfonyl chloride in dichloromethane (DCM) at 0°C, followed by deprotection with trifluoroacetic acid (TFA).
Yield and Purity
This step typically achieves 85–90% yield , with purity verified by LC-MS (m/z = 153.1 [M+H]+).
Amide Coupling to Form the Target Compound
The final step involves coupling 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with N-(2-aminoethyl)methylsulfonamide.
Activation of Carboxylic Acid
The benzoic acid is activated to its acyl chloride using thionyl chloride (SOCl2) in refluxing toluene. Alternatively, HATU or EDCl/HOBt coupling agents are employed for milder conditions.
Coupling Reaction
The acyl chloride reacts with the amine in tetrahydrofuran (THF) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds for 12–24 hours, yielding the target amide.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0–5°C |
| Base | Triethylamine (TEA) |
| Reaction Time | 12–24 h |
| Yield | 75–80% |
Purification
Crude product is purified via recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate).
Structural and Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z = 438.34 [M+H]+ , consistent with the molecular formula C14H16F6N2O5S .
Optimization and Challenges
Catalytic Efficiency
The use of EDTA-copper ammonium complex in the substitution reaction minimizes side products, enhancing yield compared to traditional Ullmann conditions.
Over-Oxidation Risks
During sulfonamide synthesis, excessive oxidizing agents (e.g., H2O2) may over-oxidize thioethers to sulfones, necessitating careful stoichiometric control.
Solvent Selection
DMF and THF are preferred for their ability to dissolve both polar and non-polar intermediates, though DMF requires thorough removal to avoid side reactions during coupling.
Alternative Synthetic Routes
Direct Functionalization of Benzene Ring
A patent (CN1962603A) describes diazotization of 2-(2,2,2-trifluoroethoxy)aniline followed by hydrolysis to introduce hydroxyl groups, though this route is less efficient for di-substituted derivatives.
Solid-Phase Synthesis
Preliminary studies suggest immobilizing the benzoic acid on resin for stepwise coupling, though yields remain suboptimal (50–60%).
Industrial-Scale Production Considerations
Cost Drivers
Environmental Impact
Waste streams containing Cu(II) and DMF require treatment via ion exchange and distillation, respectively.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide has garnered attention for its potential therapeutic applications. Several studies have indicated that compounds with similar structures may exhibit biological activities such as:
- Enzyme Inhibition : Research into sulfonamide derivatives has shown promise in inhibiting enzymes relevant to diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) . This compound may share similar inhibitory mechanisms due to the presence of the sulfonamide functional group.
- Antimicrobial Activity : Compounds featuring sulfonyl groups have been studied for their antimicrobial properties. Further exploration of this compound could yield insights into its efficacy against various pathogens.
Material Science
The unique fluorinated structure of this compound suggests potential applications in the development of advanced materials:
- Fluorinated Polymers : The trifluoroethoxy groups may enhance the thermal stability and chemical resistance of polymers. This could lead to applications in coatings and other materials requiring durability under harsh conditions.
- Nanotechnology : Research into nanomaterials often utilizes compounds that can modify surface properties. The chemical structure of this compound may allow it to function as a surfactant or stabilizer in nanoparticle synthesis.
Case Study 1: Enzyme Inhibition
A study focusing on sulfonamide derivatives demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The structural similarities between these compounds and this compound suggest that it may also possess similar inhibitory effects .
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Sulfonamide A | α-glucosidase | Competitive | |
| Sulfonamide B | Acetylcholinesterase | Non-competitive | |
| N-[2-[[methylsulfonyl]amino]ethyl]-... | TBD | TBD | TBD |
Case Study 2: Material Development
Research into fluorinated compounds has shown that they can significantly improve the properties of polymers used in various applications. The incorporation of this compound into polymer matrices could enhance their performance characteristics .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a common 2,5-bis(2,2,2-trifluoroethoxy)benzamide backbone with several analogs but differs in the substituents on the ethylamine side chain. Key structural comparisons include:
Key Observations :
- The piperidinylmethyl group in Flecainide enhances its antiarrhythmic activity by facilitating sodium channel blockade .
- The chloroacetyl moiety in may confer reactivity for further derivatization but increases molecular weight and polarity.
Pharmacological and Physicochemical Properties
Key Notes:
Biological Activity
N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide, also known by its CAS number 338404-58-3, is a synthetic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure:
- Molecular Formula: C14H16F6N2O5S
- Molecular Weight: 438.34 g/mol
- IUPAC Name: N-[2-(methanesulfonamido)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Structural Representation:
The compound features a benzene ring substituted with trifluoroethoxy groups and a methylsulfonylamino ethyl chain. This unique structure may contribute to its biological activity.
Research indicates that compounds with similar structural features often exhibit activities such as:
- Antimicrobial Effects: Compounds with sulfonamide groups have been shown to possess antimicrobial properties.
- Anti-inflammatory Activity: The presence of the methylsulfonyl group may enhance anti-inflammatory effects by modulating immune responses.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cell Proliferation Inhibition: Research suggests that this compound may inhibit the proliferation of certain cancer cell lines.
- Apoptosis Induction: Induction of apoptosis in tumor cells has been observed, indicating potential anticancer properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Sulfanilamide | Antimicrobial | |
| Trifluoromethylbenzene derivatives | Anti-inflammatory | |
| Methylsulfonyl compounds | Anticancer |
Case Study 1: Anticancer Potential
A study conducted on a structurally similar compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, a related compound was shown to reduce inflammatory markers significantly. This suggests that this compound may exhibit similar effects.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the benzene core, sulfonamide coupling, and trifluoroethoxy substitution. Key steps include:
- Sulfonation : Conducted under anhydrous conditions to prevent hydrolysis, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .
- Trifluoroethoxy Introduction : Requires controlled temperatures (e.g., 0–40°C) and catalysts like potassium carbonate to improve nucleophilic substitution efficiency .
- Yield Optimization : Reaction monitoring via thin-layer chromatography (TLC) and iterative adjustments of solvent polarity (e.g., DCM/methanol gradients) for purification .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR validate the sulfonamide NH and trifluoroethoxy CF groups. For example, F NMR can resolve trifluoroethoxy signals at ~-75 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 495.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretching) and ~1250 cm (C-F stretching) confirm functional groups .
Q. How can researchers ensure purity during purification, and what challenges arise with this compound?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for polar intermediates; condition with methanol/water to retain impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline products. Challenges include low solubility of trifluoroethoxy groups, requiring heated sonication .
Advanced Research Questions
Q. How can computational methods accelerate reaction pathway optimization for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfonamide coupling and trifluoroethoxy substitution. ICReDD’s workflow integrates these calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) .
- Machine Learning (ML) : Train models on reaction databases to identify high-yield conditions. For example, ML can prioritize DCM over DMF for sulfonation based on steric hindrance predictions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace trifluoroethoxy with chloro or methoxy groups to assess hydrophobicity/electron-withdrawing effects (e.g., using methods from structurally similar sulfonamides) .
- Binding Assays : Perform molecular docking with target proteins (e.g., kinases) to correlate substituent positions (e.g., methylsulfonyl vs. tosyl groups) with inhibition constants (K) .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of trifluoroethoxy groups) .
- Statistical Comparison : Apply ANOVA to reconcile discrepancies between lab replicates, considering variables like dissolved oxygen or trace metal contamination .
Q. What advanced analytical methods improve detection limits in environmental or biological matrices?
- Methodological Answer :
- LC-MS/MS with Isotopic Labeling : Use deuterated internal standards (e.g., triclosan-d) to correct matrix effects in biological samples. Achieve detection limits <1 ng/mL via multiple reaction monitoring (MRM) .
- Microextraction Techniques : Employ stir-bar sorptive extraction (SBSE) for trace analysis in water, enhancing recovery rates by 20–30% compared to traditional SPE .
Q. How should researchers address conflicting data in reaction kinetics or biological assay outcomes?
- Methodological Answer :
- Cross-Validation : Replicate experiments using orthogonal methods (e.g., calorimetry vs. spectrophotometry for reaction rates) .
- Meta-Analysis : Aggregate data from published analogs (e.g., N-[(1S,2S)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
